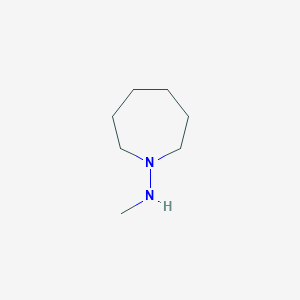

N-methylazepan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N-methylazepan-1-amine |

InChI |

InChI=1S/C7H16N2/c1-8-9-6-4-2-3-5-7-9/h8H,2-7H2,1H3 |

InChI Key |

KJQBETZNYWESCI-UHFFFAOYSA-N |

Canonical SMILES |

CNN1CCCCCC1 |

Origin of Product |

United States |

General Significance of Seven Membered Nitrogen Heterocycles in Advanced Organic Chemistry

Seven-membered nitrogen heterocycles, while less common than their five- and six-membered counterparts, are crucial structural fragments in pharmaceutical and medicinal chemistry. tezu.ernet.in These larger ring systems offer a unique three-dimensional character, which allows for a broad exploration of conformational space when interacting with biological targets. bohrium.com This inherent three-dimensionality makes them attractive scaffolds in drug discovery. bohrium.comresearchgate.net

The stability of seven-membered rings is a notable feature, contributing to their utility in various applications. researchgate.net They are found in a range of natural products and synthetic drugs, highlighting their biological relevance. tezu.ernet.inresearchgate.net For instance, the anti-epilepsy drug Oxcarbazepine contains a seven-membered nitrogen heterocycle. tezu.ernet.in The versatility of these structures has led to significant research into their synthesis and functionalization. researchgate.netacs.org

Overview of N Methylated Azepane Systems As Versatile Molecular Architectures

Azepanes are seven-membered saturated rings containing a single nitrogen atom. ontosight.ai The N-methylation of these systems, resulting in N-methylazepane, introduces a methyl group onto the nitrogen atom. This modification can significantly influence the molecule's properties and reactivity. N-methylazepane, also known as hexahydro-1-methyl-1H-azepine, is a foundational structure for a variety of more complex molecules. ontosight.ai

N-methylated azepane derivatives have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. ontosight.ai The azepane motif is frequently utilized in the design of small molecule drugs and is considered a valuable building block in medicinal chemistry. researchgate.networktribe.comresearchgate.net The addition of a methyl group can impact factors such as lipophilicity, which in turn affects a compound's solubility and biological activity.

Academic Research Trajectories for N Methylazepane and Its Amine Derivatives

Core Ring System Construction Approaches

The synthesis of the azepane scaffold, the central structural motif of this compound, is a significant challenge in heterocyclic chemistry. Various strategies have been developed to construct this seven-membered ring, generally classified into ring-closing, ring-expansion, and multistep synthetic sequences. researcher.life

Ring-Closing Reactions in Azepane Synthesis

Intramolecular cyclization of linear precursors is a direct and common method for forming the azepane ring. One prominent technique is intramolecular reductive amination. For instance, sugar-derived dialdehydes can undergo a double reductive amination (DRA) to form polyhydroxyazepanes. nrochemistry.comnih.gov This approach involves the formation of two new C–N bonds in a single cascade. Similarly, the intramolecular reductive amination of an amino-aldehyde, formed from a tethered aminohydroxylation reaction, can yield the azepane ring, although this process can sometimes be accompanied by the formation of byproducts like N,O-acetals. nrochemistry.comnih.govnih.gov

Metal-catalyzed reactions also play a crucial role. Copper-mediated intramolecular cyclization of alkynyl imines has been shown to produce polysubstituted azepine derivatives in moderate to good yields (41–73%). bohrium.com Another example involves a tandem amination/cyclization of fluorinated allenynes catalyzed by Copper(I), affording novel α-CF3-containing azepine-2-carboxylates. whilesciencesleeps.comwikipedia.org Furthermore, ring-closing metathesis (RCM) of suitable diene precursors is a powerful tool for constructing the azepane ring, often followed by reduction to the saturated heterocycle. researchgate.netresearchgate.netresearchgate.net

Ring-Expansion Protocols for Azepane Formation

Ring-expansion reactions provide an alternative route to the azepane skeleton from more readily available five- or six-membered rings. The Beckmann rearrangement is a classic and highly efficient method, typically involving the acid-promoted rearrangement of a cyclohexanone (B45756) oxime to form a seven-membered lactam (caprolactam). organic-chemistry.orgorganic-chemistry.orgrhhz.netnih.gov This lactam can then be reduced to the corresponding azepane. Functionalized caprolactams, which can be precursors to substituted azepanes, have been synthesized efficiently using this method. organic-chemistry.orgorganic-chemistry.orgbohrium.com

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes. chimia.chchemrxiv.orgdntb.gov.ua This process, mediated by blue light, converts the six-membered benzene (B151609) ring into a seven-membered 3H-azepine intermediate, which can then be hydrogenated to yield the saturated azepane. chimia.chchemrxiv.org This strategy allows for the synthesis of complex and substituted azepanes from simple starting materials. chimia.chchemrxiv.org Other ring-expansion methods include the reaction of N-vinylpyrrolidinones to form azepin-4-ones via a photochemical [5+2] cycloaddition, and the expansion of aziridines, where nucleophilic attack on a bicyclic aziridinium (B1262131) ion intermediate can lead to either piperidine (B6355638) or azepane rings depending on the nucleophile and reaction conditions. google.comacs.orgsci-hub.se

Multistep Synthetic Sequences for Azepane Scaffolds

Many synthetic routes to azepanes, particularly complex or highly substituted ones, involve multistep sequences. A common and economically significant starting material is ε-caprolactam, which is produced on a large scale industrially. nih.gov ε-Caprolactam can be chemically modified in various ways. For example, after N-protection, it can be reduced to provide access to the azepane core, which can then be further functionalized. nih.govnih.gov Reduction of N-ethoxycarbonyl-ε-caprolactam, for instance, yields an intermediate that can be converted to various α-substituted azepane derivatives. nih.gov

Another multistep strategy involves starting with optically active cyclic β-oxoesters. researchgate.net A sequence of olefin cross-metathesis with acrylonitrile, followed by palladium-catalyzed hydrogenation and subsequent intramolecular reductive amination, can produce stereoselectively [b]-annulated azepane scaffolds. researchgate.net These complex scaffolds offer multiple points for further chemical diversification. researchgate.net The synthesis of fused azepanes can also be achieved through a sequence involving the Beckmann rearrangement of a precursor ketone oxime, followed by hydrogenation and reduction of the resulting lactam. researchgate.net Such multistep approaches, while often lengthy, provide access to a wide diversity of azepane structures that are not accessible through simpler methods.

N-Methylation and Related Alkylation Procedures for Azepane-Derived Amines

Once the azepane (hexahydroazepine) ring is formed, the secondary amine must be methylated to yield this compound. This transformation is a specific case of N-alkylation of a secondary amine.

Reductive Amination Techniques for N-Methylation

Reductive amination is a cornerstone method for the N-methylation of secondary amines. The most well-known of these is the Eschweiler-Clarke reaction , which utilizes an excess of formic acid and formaldehyde (B43269). nrochemistry.comresearchgate.netsci-hub.se In this reaction, the secondary amine reacts with formaldehyde to form an intermediate iminium ion, which is then reduced by formic acid to the tertiary methylamine (B109427). researchgate.net A key advantage of this method is that it does not produce quaternary ammonium (B1175870) salts, as the tertiary amine cannot form another iminium ion under these conditions. researchgate.netorganic-chemistry.org The reaction is irreversible due to the evolution of carbon dioxide. researchgate.net Studies on benzylamines have shown that the formation of the tertiary amine is favored even with substoichiometric amounts of formaldehyde. wikipedia.org

A transition metal-free procedure for the methylation of amines using formaldehyde has been reported, where formaldehyde serves as both the reductant and the carbon source in the presence of a base like potassium carbonate. researchgate.netchemrxiv.org In a study applying this method, azepane was successfully methylated to N-methylazepane in 92% yield. researchgate.netchemrxiv.org

| Substrate | Conditions | Product | Yield (%) |

| Azepane | Formaldehyde (10 equiv.), K2CO3 (0.2 equiv.), 130 °C | N-Methylazepane | 92 |

| Piperidine | Formaldehyde (10 equiv.), K2CO3 (0.2 equiv.), 130 °C | No reaction | - |

| 2,6-Dimethylaniline | Formaldehyde (10 equiv.), K2CO3 (0.2 equiv.), 130 °C | Trace | - |

This table presents selected data on the transition metal-free N-methylation of cyclic amines, highlighting the high reactivity of azepane compared to other sterically hindered or saturated cyclic amines under these specific conditions. researchgate.netchemrxiv.org

Other C1 sources and reducing agents can also be employed in catalytic reductive N-methylation. Systems using carbon dioxide or formic acid as the C1 source, often in combination with hydrosilanes as reductants and catalyzed by metal-free catalysts like N-heterocyclic carbenes (NHCs) or simple inorganic bases, represent greener alternatives to traditional methods. whilesciencesleeps.comnih.gov Ruthenium nanoparticle catalysts have also proven effective for the N-methylation of various amines using formaldehyde. google.com

Mechanochemical Approaches in N-Methylation of Secondary Amines

In recent years, mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. researcher.lifebohrium.comorganic-chemistry.orgchimia.ch A rapid, efficient, and solvent-free procedure for the N-methylation of a wide range of secondary amines has been developed using a vibrational ball mill. bohrium.comorganic-chemistry.org

This method employs a liquid-assisted grinding (LAG) technique, using formalin (an aqueous solution of formaldehyde) as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. bohrium.comorganic-chemistry.org The reaction proceeds under reductive amination conditions. For a variety of secondary amines, this mechanochemical approach yields the corresponding tertiary N-methylated products in high yields (typically 78-95%) within a short reaction time (e.g., 20 minutes). bohrium.com

| Amine Substrate | Time (min) | Frequency (Hz) | Yield (%) |

| Dibenzylamine | 20 | 30 | 95 |

| N-Benzyl-2-phenylethan-1-amine | 20 | 30 | 94 |

| Indoline (B122111) | 20 | 30 | 91 |

| 1,2,3,4-Tetrahydroisoquinoline | 20 | 30 | 92 |

This table showcases the efficiency of mechanochemical N-methylation for various secondary amines, demonstrating high yields in short reaction times under solvent-free conditions.

This technique represents a significant advancement in green chemistry, minimizing solvent waste and energy consumption. While not yet specifically documented for azepane itself in the reviewed literature, the broad applicability to other cyclic secondary amines like indoline and tetrahydroisoquinoline strongly suggests its potential for the efficient synthesis of this compound. organic-chemistry.org

Nucleophilic Substitution (SN2) Alkylation Reactions for Amine Formation

The formation of amines through nucleophilic substitution is a fundamental strategy in organic synthesis. libretexts.org Amine alkylation involves the reaction of ammonia (B1221849) or a primary or secondary amine with an alkyl halide in a type of nucleophilic aliphatic substitution. wikipedia.org For the synthesis of a tertiary amine like this compound, this can be conceptualized as the direct alkylation of a secondary amine precursor, azepane (hexamethyleneimine), with a methylating agent such as methyl iodide.

The core of this transformation is the SN2 mechanism. pressbooks.publibretexts.org The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. studymind.co.uk It attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. pressbooks.publibretexts.org This process occurs in a single, concerted step involving a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. pressbooks.pub

A significant challenge in this method is the potential for over-alkylation. The secondary amine product is itself a nucleophile and can compete with the starting amine, reacting further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. studymind.co.uklibretexts.org To favor the formation of the desired tertiary amine, reaction conditions can be optimized, for instance, by controlling the stoichiometry of the reactants. The SN2 reaction works most efficiently with unhindered alkyl halides, such as methyl or primary halides. masterorganicchemistry.comyoutube.com

Synthesis of Amine Derivatives via Protected Primary Amines (e.g., Ns-Strategy)

To circumvent issues like over-alkylation and to allow for the controlled, stepwise synthesis of complex amines, protecting group strategies are often employed. The Fukuyama Amine Synthesis, which utilizes the 2-nitrobenzenesulfonyl (Ns) group, is a powerful method for preparing secondary and tertiary amines from primary amines. chem-station.comtcichemicals.com

The strategy proceeds through several key steps:

Protection: A primary amine is reacted with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base to form a stable N-monosubstituted sulfonamide (a nosyl amide). tcichemicals.com

Alkylation: The resulting nosyl amide is sufficiently acidic to be readily deprotonated by a weak base. This allows for facile alkylation on the nitrogen atom under various conditions, including with alkyl halides or through Mitsunobu reactions with alcohols. chem-station.comtcichemicals.comacs.org To create a tertiary amine, this alkylation step would be performed sequentially with two different alkyl groups, or by starting with a primary amine that already contains part of the desired final structure.

Deprotection: A key advantage of the nosyl group over other sulfonyl protecting groups like the tosyl group is its facile removal under mild conditions. chem-station.com The deprotection is typically achieved via nucleophilic aromatic substitution using a thiol, such as thiophenol, and a base like potassium carbonate. chem-station.comnih.gov This step regenerates the free amine.

The 4-cyanobenzenesulfonamide (B1293931) group has also been explored as an alternative to the nosyl group, offering similar activation for N-alkylation and subsequent cleavage by thiolate anions. acs.orgnih.govresearchgate.netacs.org This Ns-strategy provides a reliable and versatile route for the synthesis of specifically substituted amines that might be difficult to access through direct alkylation. tcichemicals.com

Regioselective Functionalization of the Azepane Ring System

Intermolecular Hydroaminoalkylation of Alkenes with N-Methylazepane

Intermolecular hydroaminoalkylation represents a highly atom-economical method for forming C-C bonds by adding an α-C-H bond of an amine across the C=C double bond of an alkene. d-nb.info Cationic titanium catalysts have been shown to be effective for this transformation with tertiary amines. d-nb.inforesearchgate.net

In the case of N-methylazepane, there are two potential sites for C-H activation: the N-methyl group and the α-methylene (CH₂) group of the azepane ring. researchgate.net Research has shown that the reaction of N-methylazepane with alkenes, catalyzed by a system generated in situ from TiBn₄ and Ph₃C[B(C₆F₅)₄], can lead to a mixture of products resulting from activation at both sites. researchgate.netresearchgate.net For example, the reaction with 4-phenylbutene resulted in a mixture of the product from N-methyl C-H activation and the product from ring α-methylene C-H activation. researchgate.net The selectivity of this reaction is influenced by the steric properties of the alkene substrate; for instance, reaction with the bulkier alkene allyltriphenylsilane (B103027) slightly favored alkylation at the less sterically hindered N-methyl group. researchgate.net These reactions typically proceed at temperatures near room temperature, though slightly elevated temperatures may be used. d-nb.inforesearchgate.net

Table 1: Titanium-Catalyzed Intermolecular Hydroaminoalkylation of N-Methylazepane (1b) with Alkenes researchgate.net

| Alkene Substrate | Product(s) from N-Methyl Activation | Product(s) from α-Methylene Activation | Selectivity (Methyl:Methylene) | Combined Yield |

|---|---|---|---|---|

| 4-Phenylbutene | 2-(azepan-1-ylmethyl)-1-phenylbutane | 1-(1-phenylbutan-2-yl)azepane | 38:62 | 44% |

| Allyltriphenylsilane | 1-(3-(triphenylsilyl)propyl)azepane | 1-(2-(triphenylsilylmethyl)ethyl)azepane | 57:43 | 66% |

Regiospecific α-Methylene Functionalization of Tertiary Amines

The selective functionalization of C-H bonds in tertiary amines is a significant challenge in synthetic chemistry, particularly for unsymmetrical amines where multiple, electronically similar α-C-H bonds exist. nih.govnih.gov Most oxidative α-C-H functionalization methods tend to be non-selective or favor reaction at the least sterically hindered site, which is often the N-methyl group. nih.govresearchgate.net

However, methods for achieving regiospecific functionalization at the α-methylene position are emerging. One notable strategy involves an oxidative α-methylene functionalization of tertiary amines with alkynes using a catalyst system composed of hydroxyapatite-supported gold (Au/HAP) nanoparticles and a zinc salt like ZnBr₂. nih.govresearchgate.net This system facilitates the synthesis of various propargylic amines with unusual and high regioselectivity for the α-methylene C-H bond. nih.gov Experimental studies suggest this unique selectivity arises from a concerted one-proton/two-electron transfer mechanism from the amine to oxygen on the surface of the gold nanoparticle catalyst. nih.govresearchgate.net This approach represents a significant advance in controlling regioselectivity, paving the way for targeted modifications of complex amine structures like N-methylazepane at the ring position. nih.gov

Synthesis of Azepane-Containing Amidine Structures from Amines and Nitriles

Amidines are a class of compounds characterized by the R-C(=NR')NR''R''' functional group. They can be synthesized through the addition of amines to nitriles. semanticscholar.org This transformation can be promoted by various catalysts or reagents. For instance, the reaction can be catalyzed by Lewis acids, such as trimethylaluminum (B3029685) or ytterbium amides, which activate the nitrile towards nucleophilic attack by the amine. semanticscholar.orgorganic-chemistry.org Alternatively, strong bases can be used to deprotonate the amine, increasing its nucleophilicity for the attack on the nitrile. researchgate.net

To synthesize an azepane-containing amidine, this compound would be reacted with a nitrile (R-CN). The nitrogen of the azepane would act as the nucleophile, adding to the carbon atom of the nitrile. The resulting intermediate would then tautomerize to form the stable amidine product. This method provides a direct route to incorporate the N-methylazepane moiety into an amidine structure, a functional group found in various biologically active molecules. semanticscholar.org

Incorporation of N-Methylazepane Moieties into Quinazoline (B50416) Derivatives

Quinazolines are bicyclic heterocyclic compounds that are prevalent in medicinal chemistry. mdpi.comnih.gov Numerous synthetic methods exist for their construction, some of which can utilize tertiary amines as key building blocks. One such method involves an iodine-catalyzed tandem reaction of a 2-aminobenzophenone (B122507) with a tertiary amine, which serves as a carbon source. mdpi.com In this reaction, which uses molecular oxygen as the oxidant and ammonium chloride as the nitrogen source, the tertiary amine undergoes C(sp³)-H amination. mdpi.com

N-methylazepane is a suitable tertiary amine for this type of transformation. When reacted with a 2-aminobenzophenone under these conditions, the azepane ring can be incorporated into the final quinazoline structure. The reaction likely proceeds through the formation of an enamine from the N-methylazepane, which then participates in the cyclization and aromatization sequence to form the quinazoline core. This provides a pathway to novel quinazoline derivatives functionalized with the seven-membered azepane ring.

Table 2: Representative Quinazoline Synthesis using a Tertiary Amine mdpi.com

| 2-Aminobenzophenone Derivative | Tertiary Amine (Carbon Source) | Nitrogen Source | Catalyst/Oxidant | Product Type |

|---|---|---|---|---|

| 2-Aminobenzophenone | N-Methylazepane (proposed) | NH₄Cl | I₂, O₂ | 2-(Azepan-1-yl)quinazoline derivative |

Synthetic Strategies for Substituted Oxo-Azepines

The synthesis of substituted oxo-azepines, which are key intermediates for compounds like this compound, is an area of significant research interest due to the prevalence of the seven-membered N-heterocyclic azepane scaffold in biologically active molecules. mdpi.comnih.gov Efficient methods for the diverse functionalization of this flexible ring system are crucial for exploring its full potential in medicinal chemistry. mdpi.comnih.gov Strategies for creating these structures often involve ring-expansion, cyclization, or late-stage oxidation. mdpi.com

A variety of synthetic approaches have been developed, including the Beckmann rearrangement of oximes, Schmidt reactions, palladium-catalyzed cyclizations, and the oxidation of tetrahydroazepine precursors. tandfonline.comnih.govnih.gov

Late-Stage Oxidation of TetrahydroazepinesFor example, hydroboration of tert-butyl (3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate with a borane (B79455) dimethyl sulfide (B99878) complex (BH3∙SMe2) yields a mixture of azepanols. mdpi.com Subsequent oxidation provides the regioisomeric ketones, which can be separated to yield the desired substituted oxo-azepines. mdpi.com While this method is effective, the regioselectivity of the initial hydroboration can be moderate, though it may be slightly improved by using a rhodium catalyst. mdpi.comnih.gov

Synthesis of Fused-Ring Oxo-Azepines (Benzazepines)Methods for synthesizing oxo-azepines fused to an aromatic ring, such as benzo[b]azepines, are also well-documented. A common route to the core structure, 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, is the Beckmann rearrangement of 1-tetralone (B52770) oxime. tandfonline.com This starting material can then be functionalized.

One powerful approach is the regioselective sulfochlorination of the benzazepine ring. tandfonline.com Treatment of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with chlorosulfonic acid yields the 7-chlorosulfonyl derivative in high yield (80%). tandfonline.com This activated intermediate serves as a versatile handle for further derivatization. It can be reacted with a wide array of primary and secondary amines in the presence of a base like triethylamine (B128534) (TEA) to generate a combinatorial library of 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines with yields ranging from 40% to 85%. tandfonline.com

Palladium-Catalyzed Synthetic RoutesPalladium catalysis offers an efficient and general protocol for the synthesis of various azepine structures, including dibenzodiazepines and their analogs. nih.govthieme-connect.com One strategy involves a one-step process where readily accessible precursors are cross-coupled with ammonia and then undergo a spontaneous intramolecular condensation. nih.gov An effective catalyst system for this transformation combines Pd2(dba)3 with the ligand t-BuDavePhos and a base such as NaOt-Bu. nih.gov

This palladium-catalyzed approach has also been successfully applied to the synthesis of tribenzo[b,d,f]azepines through the annulation of 2-iodobiphenyls with 2-halogenoanilines. nih.govacs.org These methods showcase the power of transition metal catalysis in constructing complex heterocyclic scaffolds from simple precursors. nih.govnih.govacs.org

Asymmetric Schmidt Reaction for Ring ExpansionThe Schmidt reaction provides a classic method for ring expansion to form lactams, including oxo-azepines (caprolactams). An asymmetric variant of this reaction allows for significant stereocontrol. nih.govresearchgate.net This procedure involves the reaction of a symmetrical cyclohexanone with a chiral hydroxyalkyl azide (B81097) under acidic conditions. nih.govresearchgate.net This reaction can achieve high selectivity (up to 98:2) in producing substituted caprolactams. nih.gov The mechanism is believed to proceed through an aminodiazonium ion intermediate, where the migration of a carbon bond anti-periplanar to the departing nitrogen molecule is preferred, dictating the stereochemical outcome. researchgate.netchimia.ch

| Compound Name | Synthetic Method | Key Reagents | Yield | Source |

|---|---|---|---|---|

| (3R,4R)-4-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)azepan-5-one | Late-stage oxidation of a tetrahydroazepine precursor via hydroboration and subsequent oxidation. | BH3∙SMe2, Dess–Martin periodinane | 29% (overall) | mdpi.com |

| 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-sulfonyl chloride | Sulfochlorination of a benzazepine. | Chlorosulfonic acid, CCl4 | 80% | tandfonline.com |

| Substituted 2-oxo-7-sulfamoyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines | Amination of a sulfonyl chloride derivative. | Various primary/secondary amines, Triethylamine (TEA), 1,4-dioxane | 40-85% | tandfonline.com |

| Dibenzodiazepines | Palladium-catalyzed cross-coupling and intramolecular condensation. | Ammonia, Pd2(dba)3, t-BuDavePhos, NaOt-Bu | Good yields | nih.gov |

| Substituted Caprolactams | Asymmetric Schmidt Reaction. | Chiral hydroxyalkyl azides, Acid catalyst (e.g., Tf2NH) | High selectivity (up to 98:2) | nih.gov |

| Compound Name | Formula | HRMS–ESI [M+H]+ (Calculated) | HRMS–ESI [M+H]+ (Found) | Source |

|---|---|---|---|---|

| tert-Butyl (3R,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)azepan-5-one | C19H32NO3Si | 350.2152 | 350.2142 | nih.gov |

| tert-Butyl (3S,4R,6S)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-6-hydroxyazepane-1-carboxylate | C24H42NO4Si | 436.2883 | 436.2875 | nih.gov |

| (3S,4R,6S)-4-(Benzyloxy)-3-((tert-butyldimethylsilyl)oxy)azepan-6-ol | C19H34NO2Si | 336.2359 | 336.2348 | mdpi.com |

Spectroscopic Techniques for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

In the analysis of a derivative, (N-methylazepan-3-yl)-3-(1-naphthoyl)indole, NMR spectroscopy was crucial in verifying the presence of the azepane isomer alongside its piperidine counterpart, AM-1220. researchgate.net The spectra for such compounds are typically recorded in deuterated chloroform (B151607) (CDCl₃) at room temperature. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, often tetramethylsilane (B1202638) (TMS). docbrown.info

For N-methylethanamine, which shares structural similarities with this compound, the ¹³C NMR spectrum reveals three distinct signals, corresponding to the three different carbon environments in the molecule. docbrown.info This principle of unique signals for non-equivalent carbons is directly applicable to the more complex structure of this compound. The asymmetry of the molecule ensures that each carbon atom will have a unique chemical shift. docbrown.info

Table 1: Representative NMR Data for Amine Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | Singlet | N-CH₃ |

| ¹H | ~2.4 | Singlet | N-H |

| ¹³C | Varies | - | Azepane Ring Carbons |

| ¹³C | Varies | - | N-CH₃ Carbon |

Note: Specific chemical shifts for this compound would require experimental data. The data presented is illustrative based on similar amine structures like methylamine. docbrown.info The lack of splitting in the high-resolution spectrum of methylamine is due to the rapid exchange of protons on the amine group. docbrown.info

Mass Spectrometry (MS) Applications, Including High-Resolution Techniques (GC-MS, HR-MS, HR-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which enables the determination of the elemental composition of a molecule. researchgate.net For instance, in a study of a research chemical, HR-MS was used to establish the elemental composition of two isobaric substances, one of which was an azepane isomer. researchgate.net Further fragmentation analysis using HR-MS/MS can provide structural information by breaking the molecule into smaller, identifiable pieces. researchgate.net

In the context of analyzing N-methylated amino acids, a GC-MS method following derivatization with ethyl chloroformate has been developed. nih.gov The electron ionization (EI) mass spectra of these derivatives typically show a prominent fragment ion corresponding to the loss of the COOC₂H₅ group, which is indicative of the structure. nih.gov The fragmentation patterns are often characteristic of the specific compound, aiding in the identification of isomers. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For a tertiary amine like this compound, the IR spectrum would be characterized by the absence of N-H stretching vibrations, which are typically seen in primary and secondary amines in the 3400-3500 cm⁻¹ region. msu.eduwpmucdn.com The key diagnostic peaks would be the C-N stretching vibrations. For aliphatic amines, these absorptions are typically found in the 1000 to 1250 cm⁻¹ range. msu.edu The spectrum would also display characteristic C-H stretching and bending vibrations from the methyl and azepane ring methylene (B1212753) groups. msu.edu The presence of a carbonyl group in derivatives, such as in amides, can be detected by a strong C=O stretching absorption.

Table 2: Characteristic IR Absorption Frequencies for Amines

| Amine Class | Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| Primary (1°) | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 |

| Secondary (2°) | N-H Stretch | 3400 - 3500 (one band) |

| Tertiary (3°) | C-N Stretch (aliphatic) | 1000 - 1250 |

Source: Adapted from Michigan State University Chemistry Department resources. msu.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its purity.

Gas Chromatography (GC) for Purity Assessment and Component Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. vt.edu For this compound, GC is an effective method for assessing its purity and for analyzing its presence in various samples. The compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. bre.com

In the analysis of amine solutions, GC methods have been developed to provide accurate and relatively rapid analysis, often in under eight minutes. bre.com The use of a flame ionization detector (FID) is common for quantifying hydrocarbon-based compounds like this compound. bre.com For complex matrices, GC coupled with mass spectrometry (GC-MS) is invaluable for both separation and definitive identification of the components. researchgate.netnih.gov Challenges in the GC analysis of amines can include peak tailing due to their polarity, which can be mitigated by using specialized columns or derivatization techniques. vt.edu In some cases, to analyze for specific impurities or related compounds, cleanup procedures may be necessary prior to GC analysis to remove interfering substances. epa.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (N-methylazepan-3-yl)-3-(1-naphthoyl)indole |

| AM-1220 |

| N-methylethanamine |

| Tetramethylsilane |

| Ethyl chloroformate |

| Diphenylamine |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and related compounds. researchgate.net This method is particularly valuable for analyzing non-volatile mixtures. wikipedia.org Its application in amine analysis is well-established, offering high resolution and sensitivity. rsc.org

In a typical HPLC setup for amine analysis, a reversed-phase column, such as a C18 or a specialized amine-specific column, is often employed. researchgate.netnih.gov The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The choice of mobile phase and its gradient can be optimized to achieve effective separation of this compound from its precursors, byproducts, or degradation products. nih.gov For instance, a method could involve a gradient elution starting with a higher aqueous content and progressively increasing the organic solvent concentration. nih.gov

Quantification of this compound is achieved by integrating the peak area from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. innovatechlabs.com A photodiode array (PDA) detector is commonly used, allowing for monitoring at specific wavelengths to maximize sensitivity for the analyte. chromatographyonline.com For amines that lack a strong chromophore, pre-column derivatization with an agent like o-phthalaldehyde (B127526) (OPA) can be employed to enhance UV-Vis absorbance, enabling detection of a wide range of amines in a single run. nih.gov

Table 1: Illustrative HPLC Method Parameters for Amine Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase |

| Gradient | 5% B to 95% B over 10 minutes | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | To ensure consistent elution and separation |

| Detection | PDA at 210 nm or after derivatization | To detect and quantify the analyte |

| Injection Volume | 10 µL | To introduce a precise amount of sample |

This table provides a general example; actual conditions would need to be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Substance Isolation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving this compound and for the preliminary purification of the compound. wikipedia.orglibretexts.org It allows for the quick assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. itwreagents.comresearchgate.net

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support coated with an adsorbent material like silica (B1680970) gel (the stationary phase). wikipedia.org The plate is then placed in a developing chamber with a suitable solvent or solvent mixture (the mobile phase). wikipedia.org The separation occurs as the mobile phase moves up the plate by capillary action, and different compounds travel at different rates based on their affinity for the stationary and mobile phases. wikipedia.org For this compound, a mobile phase system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) might be employed, with the polarity adjusted to achieve optimal separation. researchgate.net

Since many amines, including this compound, are colorless, visualization of the separated spots on the TLC plate requires specific techniques. globalresearchonline.net This can be achieved by viewing the plate under UV light if the compounds are UV-active, or by staining the plate with a visualizing agent like ninhydrin, which reacts with primary and secondary amines to produce colored spots. globalresearchonline.net

The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org It can be used to identify compounds by comparing their Rf values to those of known standards under the same conditions. libretexts.org For preparative purposes, after separation on a larger TLC plate, the band corresponding to this compound can be scraped off, and the compound extracted from the adsorbent material with a suitable solvent. wikipedia.org

Table 2: Example TLC System for this compound Analysis

| Component | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin stain |

Ion Chromatography (IC) for Amine Species Analysis

Ion Chromatography (IC) is a powerful technique for the analysis and quantification of ionic species, including amines, in various samples. innovatechlabs.com Amines, being weak bases, can exist as cations in acidic solutions, making them suitable for analysis by cation-exchange chromatography. thermofisher.com This method is particularly useful for determining the concentration of specific amine species in a mixture. thermofisher.com

In IC, a sample containing this compound would be injected into a system where it passes through an ion-exchange column. innovatechlabs.com For cation analysis, the column contains a stationary phase with negatively charged functional groups that attract and retain cations. innovatechlabs.comgoogle.com The separation is achieved by using an eluent, typically an acidic solution, which competes with the analyte for the ion-exchange sites. nih.gov By carefully controlling the eluent composition and concentration, different amines can be separated based on their affinity for the stationary phase. nih.gov

After separation in the column, the eluted amines pass through a conductivity detector, which measures the electrical conductivity of the solution. innovatechlabs.com Suppressed conductivity detection is often employed to reduce the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions. thermofisher.com The concentration of this compound can be determined by comparing the peak area in the chromatogram to a calibration curve. innovatechlabs.com The use of high-capacity cation exchange columns can allow for the analysis of samples with complex matrices and varying concentrations of different amines. thermofisher.com

Table 3: General Ion Chromatography Parameters for Amine Analysis

| Parameter | Typical Setting | Function |

| Column | Cation-exchange column (e.g., Dionex IonPac CS19) | Separates cationic amine species. thermofisher.com |

| Eluent | Methanesulfonic acid (e.g., 20 mmol/L) | Competes with amines for ion-exchange sites, facilitating elution. nih.gov |

| Flow Rate | 1.0 mL/min | Maintains a constant flow of eluent for reproducible separation. nih.gov |

| Detection | Suppressed conductivity | Provides sensitive and selective detection of ionic analytes. thermofisher.com |

Thermal Stability and Degradation Analysis Techniques

Understanding the thermal stability and degradation pathways of this compound is crucial for its application, particularly in environments involving elevated temperatures.

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability of Amine Salts

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the thermal stability of materials by monitoring the change in mass of a sample as it is heated at a controlled rate. etamu.edutorontech.com For this compound, TGA is particularly useful for assessing the thermal stability of its salts. scispace.com

In a TGA experiment, a small amount of the this compound salt is placed in a high-precision balance within a furnace. etamu.edu The sample is then heated, and the mass is continuously recorded as a function of temperature. torontech.com The resulting TGA curve plots the percentage of weight loss against temperature. A significant weight loss indicates the decomposition of the salt. The temperature at which decomposition begins provides a measure of the thermal stability of the compound. researchgate.net TGA can be performed under different atmospheres, such as inert (nitrogen) or oxidative (air), to simulate various process conditions. scispace.commdpi.com

Table 4: Representative TGA Analysis Parameters

| Parameter | Example Value | Purpose |

| Sample Mass | 5-10 mg | A small, representative amount of the material. |

| Heating Rate | 10 °C/min | A controlled rate of temperature increase. scispace.com |

| Temperature Range | 25 °C to 600 °C | To cover the range from ambient to decomposition temperature. process-insights.com |

| Atmosphere | Nitrogen or Air | To simulate inert or oxidative conditions. scispace.com |

| Crucible | Alumina or Platinum | An inert sample holder. scispace.commdpi.com |

Hyphenated Thermogravimetry-Mass Spectrometry for Elucidating Decomposition Mechanisms

To gain a deeper understanding of the decomposition process, TGA can be coupled with Mass Spectrometry (TGA-MS). process-insights.com This hyphenated technique allows for the identification of the gaseous products evolved during the thermal decomposition of this compound. tainstruments.com

As the sample is heated in the TGA, the evolved gases are transferred through a heated line to the mass spectrometer. process-insights.com The mass spectrometer then ionizes the gas molecules and separates them based on their mass-to-charge ratio, providing a mass spectrum of the decomposition products. process-insights.com By correlating the mass loss events observed in the TGA with the specific molecules detected by the MS, the decomposition mechanism can be elucidated. tainstruments.com For example, the detection of specific fragments can indicate the cleavage of certain bonds within the this compound molecule at particular temperatures. This information is invaluable for predicting degradation pathways and developing strategies to enhance thermal stability. researchgate.net

Analytical Approaches for Amine Solvent Degradation Products

In many industrial applications, amine solvents like this compound can degrade over time due to thermal stress or reaction with other components in the system. researchgate.net Identifying these degradation products is essential for maintaining process efficiency and mitigating potential environmental impacts. nih.govieaghg.org A variety of analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile degradation products. researchgate.net The sample is first separated by GC, and then the individual components are identified by MS. researchgate.net For less volatile or thermally labile degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. nih.gov

Ion Chromatography (IC) can be used to identify and quantify ionic degradation products, such as heat-stable salts that may form. hw.ac.uk The combination of these analytical techniques provides a comprehensive picture of the degradation profile of this compound, enabling a thorough understanding of its long-term stability in operational settings. nih.govhw.ac.uk

Elemental and Structural Characterization of Nanocluster Amine Derivatives

The scientific community has dedicated significant research to the elemental and structural characterization of nanoclusters stabilized by various amine derivatives. These studies are crucial for understanding the composition, stability, and functional properties of these nanomaterials. While extensive research exists for a range of primary amines used as ligands in nanocluster synthesis, a comprehensive search of available scientific literature and databases reveals a notable absence of studies specifically involving "this compound" in the context of nanocluster research.

Methodologies for the characterization of amine-derivatized nanoclusters are well-established and typically involve a combination of techniques to determine their elemental composition and three-dimensional structure.

Elemental Analysis: Combustion analysis is a fundamental technique used to determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in the amine ligands attached to the nanocluster surface. This data is essential for deducing the empirical formula of the organic capping layer and understanding the stoichiometry of the nanocluster-ligand system.

Structural Characterization: A suite of advanced analytical techniques is employed to elucidate the structural properties of these complex materials:

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the amine ligands and to confirm their binding to the nanocluster surface. Characteristic peaks for N-H and C-N vibrations can provide insights into the coordination environment of the amine.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is a key method for probing the electronic properties of the nanoclusters, which are highly dependent on their size and surface chemistry. The position and shape of the absorption peaks are characteristic of the nanocluster's quantum confinement effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure and dynamics of the organic ligands on the nanocluster surface.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the nanocluster core, including lattice parameters and phase identification.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoclusters, allowing for the determination of their size, shape, and dispersity.

Despite the robustness of these analytical methods, their application to nanoclusters functionalized with "this compound" has not been reported in the available scientific literature. Consequently, no specific research findings or data tables for such systems can be presented. The field awaits future research that may explore the potential of "this compound" as a novel ligand for the synthesis and stabilization of nanoclusters.

Theoretical and Computational Chemistry Investigations of N Methylazepane Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the detailed analysis of molecular structures and properties. These methods allow for an in-depth exploration of the electronic environment of molecules like N-methylazepan-1-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For azepane derivatives, DFT calculations are crucial for determining stable conformations and understanding their electronic properties. nih.govacs.org Various functionals, such as the meta-hybrid M06-2X and the long-range-separated ωB97XD, combined with basis sets like 6-311++G(d,p), are employed to perform geometry optimization and calculate molecular properties. nih.govacs.org

Studies on cycloheptane and its heterocyclic derivatives, including azepane, have shown that these seven-membered rings typically prefer non-planar conformations to alleviate ring strain. acs.org A comprehensive conformational analysis of azepane and the related azepanium cation using high-level electronic structure calculations identified the twist-chair conformation as the most stable, with the chair conformation often representing a transition state. nih.govacs.org The presence of heteroatoms can influence the relative energies of different conformations. nih.govacs.org

DFT calculations are also used to determine key electronic properties that govern a molecule's reactivity. nih.gov These include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and global reactivity descriptors. acs.org For instance, the dipole moment of azepane has been computationally compared to other heterocycles like oxepane and thiepane, with the calculated order being thiepane > oxepane > azepane. nih.govacs.org Such computational data can be validated by comparing calculated geometrical parameters and vibrational frequencies with experimental X-ray diffraction and spectroscopic data, showing good agreement. nih.govresearchgate.net

Calculated Properties of Azepane and Related Heterocycles

| Compound | Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| Azepane | M06-2X | Dipole Moment (μ) | Lower than Oxepane and Thiepane | nih.govacs.org |

| Azepane | High-level electronic structure calculations | Most Stable Conformation | Twist-chair | nih.govacs.org |

| Cycloheptane | M06-2X | Strain Energy (kcal/mol) | 5.69 | nih.gov |

| Cycloheptane | MP2 | Strain Energy (kcal/mol) | 6.38 | nih.gov |

Computational methods are essential for elucidating complex reaction mechanisms and characterizing transient intermediates that may be difficult to observe experimentally. For cyclic tertiary amines like this compound, metabolic activation can lead to the formation of reactive iminium ion intermediates. nih.gov These intermediates are implicated in both synthetic transformations and drug metabolism. nih.govnih.gov

DFT calculations can model the entire reaction profile for the formation of iminium ions from secondary or tertiary amines. rsc.org These studies can identify transition states and determine activation barriers, providing insights into reaction kinetics. rsc.org The formation of an iminium ion is often the rate-determining step in catalytic cycles. rsc.org For example, in the reaction of secondary amines with acrolein, the barrier to iminium ion formation was found to be higher than the subsequent Diels-Alder reaction, suggesting formation is the rate-limiting step. rsc.org

The structure of the amine significantly affects the stability of the iminium intermediate and the energy barriers to its formation. rsc.org These reactive species are key in many synthetic methods, including the Mannich reaction and reductive aminations. acs.org The development of new synthetic routes often leverages the in situ generation of highly electron-deficient iminium ions, which can then react with various nucleophiles. nih.gov Understanding the factors that stabilize or destabilize these intermediates through computational analysis is crucial for designing efficient and selective chemical transformations. rsc.orgrsc.org

Molecular Modeling and Simulation Studies

Beyond quantum mechanics, molecular modeling and simulation techniques provide a broader view of molecular behavior, from predicting fundamental properties like basicity to exploring vast chemical spaces for drug discovery.

The basicity of an amine, quantified by its pKa value, is a fundamental property that governs its behavior in biological and chemical systems. Computational methods offer a rapid and cost-effective way to predict pKa values. peerj.com Various approaches, including those based on semiempirical quantum chemical methods (like PM3/COSMO and AM1/COSMO) and DFT, are used to calculate the free energy changes associated with protonation. peerj.comdevagirijournals.com

These calculations often employ thermodynamic cycles and can be performed for a wide range of amines, including cyclic structures. mdpi.com The accuracy of these predictions can be high, with some computational models achieving root mean square errors (RMSE) of around 1.0-1.6 pH units compared to experimental values. peerj.com For this compound, an experimental basic pKa of 10.3 has been reported, providing a benchmark for theoretical predictions. nih.gov

Computational analysis shows that structural factors, such as the presence of electron-withdrawing groups or the steric environment around the nitrogen atom, significantly influence the pKa. devagirijournals.com For instance, alcoholic groups in alkanolamines tend to destabilize the protonated form, thereby affecting their basic strength. devagirijournals.com The ability to accurately predict the protonation state of amines at a given pH is critical in fields like drug discovery, where it influences properties such as solubility, receptor binding, and membrane permeability. peerj.com

Computational Methods for pKa Prediction of Amines

| Method | Typical RMSE (pH units) | Key Features | Reference |

|---|---|---|---|

| PM3/COSMO | ~1.0 - 1.5 | Semiempirical method, good for non-zwitterionic states. | peerj.com |

| AM1/COSMO | ~1.1 - 1.6 | Semiempirical method, comparable to PM3/COSMO. | peerj.com |

| DFT-B3LYP/6-31+G(d,p) | Good correlation with experimental results | Ab initio method, calculates free energy of protonation. | devagirijournals.com |

| Khalili–Henni–East (KHE) method | ±0.28 - ±0.68 | Based on Gaussian software calculations. | mdpi.com |

The azepane ring is a valuable scaffold in medicinal chemistry, appearing in numerous bioactive compounds. tandfonline.comresearchgate.net Computational approaches are increasingly used to explore the vast "chemical space" of possible azepane derivatives to identify novel candidates for drug discovery. nih.govsemanticscholar.org

This exploration often begins with large virtual databases of chemical structures. For example, starting from a database of ring systems, researchers can enumerate all possible amine-functionalized scaffolds, including those containing azepane rings. nih.govacs.org This process can reveal a significant number of unprecedented structures that have not yet been synthesized or studied. nih.govresearchgate.net

Once novel scaffolds are identified, computational tools can predict their potential biological targets and drug-like properties. nih.govresearchgate.net For instance, an N-benzylated bicyclic azepane, identified through such a screening campaign, emerged as a potent inhibitor of monoamine transporters. nih.govacs.org These computational "hit" compounds can then be prioritized for chemical synthesis and experimental testing, streamlining the drug discovery pipeline. nih.govresearchgate.net This strategy highlights the potential of discovering new therapeutic agents by systematically and computationally exploring simple, yet unexploited, chemical scaffolds. nih.govacs.org

The interaction of amines with surfaces is critical in catalysis and materials science. Computational studies, often combining DFT with experimental techniques like X-ray photoelectron spectroscopy and temperature-programmed desorption, are used to investigate these complex interactions. nih.govacs.org

These studies have revealed that co-adsorbed molecules, often considered inert "spectator species," can play an active and crucial role in surface chemistry. nih.govacs.orgnih.gov For example, in the reaction of N-methylaniline on a Platinum (Pt-111) surface, co-adsorbed ethylidyne was found to be not merely a passive bystander. nih.govnih.gov Instead, it actively participates in the reaction by facilitating C-N bond formation through methyl group transfer and by stabilizing reaction intermediates. nih.govacs.org

This finding challenges the conventional view of such species as being non-participating. nih.gov Understanding the role of these spectator species is vital for controlling reaction pathways and designing more efficient catalytic systems. Computational models can elucidate how these species influence the electronic structure of the surface and the adsorbed amines, thereby altering activation barriers and reaction outcomes. nih.govnih.gov This knowledge is key for applications ranging from industrial catalysis to the development of sensors and functional materials. acs.orgsemanticscholar.org

Role and Applications of N Methylazepane and Its Derivatives in Advanced Chemical Research

Intermediate and Building Block in Complex Organic Synthesis

The azepane ring is a significant structural motif found in numerous natural products and medicinally active compounds. nih.govresearchgate.net In fact, the azepane framework is among the top 100 most frequently used ring systems in the development of small-molecule drugs. nih.gov Consequently, synthetic methods for creating and functionalizing this seven-membered heterocycle are of considerable interest to organic chemists. nih.govnih.gov N-methylazepan-1-amine represents a fundamental example of this class of compounds and serves as a key starting point and intermediate in various synthetic pathways.

Precursor for the Synthesis of Diverse Azaheterocycles

The chemical reactivity of the azepane ring allows it to be transformed into other heterocyclic systems. Through carefully designed reaction sequences, N-methylazepane derivatives can act as precursors for the synthesis of different azaheterocycles. These transformations often involve ring expansion, contraction, or rearrangement.

A notable example is the conversion of N-methylazepine derivatives into pyrrole (B145914) structures. Research has shown that the photolysis of dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate, an N-methylazepine derivative, leads to the formation of methyl 1,2,5-trimethylpyrrole-3-carboxylate. rsc.org This reaction demonstrates the utility of the azepine core as a scaffold that can be rearranged to yield smaller, aromatic heterocyclic rings. Azepines can also undergo a variety of other transformations, including pericyclic reactions and aromatization, further highlighting their potential as precursors to a range of cyclic compounds. slideshare.net

Reagent in Catalytic Processes, Including Hydroaminoalkylation

This compound has proven to be an effective reagent in transition metal-catalyzed reactions, particularly in hydroaminoalkylation. This atom-economic process involves the addition of an α-C-H bond of an amine across the C-C double bond of an alkene, providing a direct method for synthesizing more complex amines. nih.govnih.gov

In the presence of a cationic titanium catalyst, this compound undergoes intermolecular hydroaminoalkylation with various alkenes. nih.gov A key finding in this area is that the C-H bond activation can occur not only at the N-methyl group but also at the N-methylene group within the azepane ring, a reactivity pattern also observed in N-methylpyrrolidine. nih.govslideshare.net This dual reactivity allows for the synthesis of different branched products from the same starting amine. The reaction proceeds at temperatures close to room temperature with excellent regioselectivity, exclusively delivering the branched products. nih.govslideshare.net

The table below summarizes the results of titanium-catalyzed hydroaminoalkylation of different alkenes with this compound, showcasing the yields and selectivity of the process. nih.gov

| Alkene | Product(s) | Selectivity (α-CH₂ : α-CH₃) | Isolated Yield (%) |

| 1-Hexene | 2-(Hexyl)azepane-1-carbaldehyde / N-Heptyl-N-methylazepan-1-amine | 52 : 48 | 65 |

| 1-Octene | 2-(Octyl)azepane-1-carbaldehyde / N-Methyl-N-nonylazepan-1-amine | 54 : 46 | 72 |

| Styrene | N-Methyl-N-(1-phenylethyl)azepan-1-amine | >99 : 1 | 78 |

| 4-Methylstyrene | N-Methyl-N-(1-(p-tolyl)ethyl)azepan-1-amine | >99 : 1 | 81 |

| 4-Chlorostyrene | N-(1-(4-Chlorophenyl)ethyl)-N-methylazepan-1-amine | >99 : 1 | 68 |

Data sourced from a study on Titanium-Catalyzed Intermolecular Hydroaminoalkylation. nih.gov

Synthetic Intermediate in the Preparation of Azepane-Based Compounds

The azepane core is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmaceutical drugs. wikipedia.org Examples include the oral blood glucose-lowering drug Tolazamide and the antihistamine Azelastine. nih.gov The conformational flexibility of the seven-membered ring is often crucial for the biological activity of these molecules. nih.gov

This compound serves as a fundamental building block for accessing more complex, substituted azepane derivatives. Numerous synthetic strategies have been developed to construct the azepane ring, including ring-closing metathesis, ring-expansion reactions, and intramolecular reductive amination. nih.gov A recent strategy involves a photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into the seven-membered azepane system, followed by hydrogenolysis to yield the saturated heterocycle. nih.govcrimsonpublishers.com This two-step process allows for the creation of complex azepanes from simple starting materials. crimsonpublishers.com The development of such methods underscores the importance of the azepane framework and, by extension, the role of simple derivatives like this compound as key reference points and intermediates in the synthesis of pharmacologically relevant compounds.

Scaffold in Ligand Design and Coordination Chemistry

The structural properties of the azepane ring make it an attractive scaffold for the design of ligands that can interact with biological targets or coordinate with metal ions. Its non-planar, flexible nature allows for the creation of three-dimensional structures that can fit into specific binding pockets of proteins and enzymes. nih.gov

The azepane scaffold is a component of many bioactive molecules, including the natural product Balanol, an inhibitor of protein kinase C. nih.gov In drug discovery, the azepane ring can be functionalized to optimize binding affinity and selectivity. For instance, an N-benzylated azepane has been identified as a potent inhibitor of monoamine transporters, which are important targets in neuropharmacology. nih.gov The ability to introduce substituents onto the azepane ring allows chemists to control its conformation, which is often a determining factor in its bioactivity. nih.gov

In the realm of coordination chemistry, azepine (the unsaturated analog of azepane) and its derivatives have been shown to act as versatile ligands for transition metals. Theoretical studies using density functional theory (DFT) have analyzed the coordination of azepine to metal complexes. researchgate.net These studies reveal that depending on the metal center and the electron count, the azepine ligand can bind in various modes, including η¹, η², η⁴, η⁶, or η⁷ coordination. researchgate.net Azepines are also known to react with metal carbonyl complexes, further demonstrating their capacity to serve as ligands in organometallic chemistry. slideshare.net This ability to coordinate with metals opens up possibilities for developing new catalysts or materials based on the azepane scaffold.

Applications in Materials Science

The utility of this compound and its derivatives extends beyond synthesis and medicine into the field of materials science, where they can be incorporated into larger molecular architectures to create materials with specific properties.

Components in Azoniaspiro Salts

Azoniaspiro compounds are a class of salts characterized by a central quaternary nitrogen atom that is part of two rings. These structures have applications in various areas, including as structure-directing agents (SDAs) in the synthesis of zeolites. nih.gov The synthesis of azoniaspiro salts can be achieved through the reaction of a cyclic amine with an α,ω-dihaloalkane. nih.gov

In this context, this compound can serve as the cyclic amine precursor. The reaction of this compound with a suitable dihaloalkane, such as 1,4-dibromobutane, would lead to an intramolecular cyclization, forming a spirocyclic quaternary ammonium (B1175870) salt where the nitrogen atom is shared between the original azepane ring and a newly formed pyrrolidinium (B1226570) ring. This general synthetic strategy provides a straightforward route to azoniaspiro salts containing a seven-membered ring, which can then be explored for their properties as ionic liquids or in the templated synthesis of porous materials.

Incorporation in Nanocluster Synthesis and Stabilization

The stabilization of nanoclusters is crucial due to their inherent instability and tendency to aggregate, which can lead to a loss of their unique properties. nih.gov Amines and their derivatives are effective capping agents in the synthesis of metal nanoclusters, preventing agglomeration and controlling particle size. researchgate.net The amine group can coordinate with metal ions, playing a role in the formation and stabilization of nanoclusters. nih.gov For instance, long-chain alkylamines have been successfully used in the mechanochemical synthesis of monodisperse and ultra-small gold nanoparticles, where the amine acts as a stabilizing ligand. researchgate.net

While direct research on this compound for nanocluster stabilization is not extensively documented, the principles of amine-based stabilization are broadly applicable. The nitrogen atom in the N-methylazepane structure possesses a lone pair of electrons capable of coordinating to the surface of metal nanoclusters. This coordination passivates the high surface energy of the nanoparticles, providing steric hindrance that prevents them from sintering or aggregating. nih.gov The effectiveness of stabilization often depends on the structure and chain length of the amine ligand. researchgate.net Furthermore, advanced stabilizing agents like N-heterocyclic carbenes (NHCs) have emerged as highly effective surface ligands for protecting and functionalizing metal nanoclusters, indicating a trend toward more complex cyclic and heterocyclic structures for enhanced stability. rsc.org

Potential Roles in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) (Azepine Scaffolds)

Azepine and its derivatives, forming the core structure of N-methylazepane, are being investigated for their potential in advanced optoelectronic applications. Specifically, azepine-based scaffolds are being incorporated into the design of hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs), which share principles with dye-sensitized solar cells (DSSCs). researchgate.net The performance of these solar devices is highly dependent on the efficiency of the HTM layer.

Recent research has focused on designing novel dithieno azepine-based molecules as HTMs. researchgate.net Through computational methods like DFT and TD-DFT, researchers have shown that modifying the azepine scaffold can lead to materials with desirable properties, such as deeper HOMO energies and high solubility, which are crucial for efficient charge transport and device stability. researchgate.net For example, a series of designed molecules (AZOM1-AZOM5) based on an azepine core demonstrated the potential for high open-circuit voltages and enhanced light-to-energy conversion efficiency, suggesting they could be effective in photovoltaic devices. researchgate.net These findings highlight the potential of azepine-containing structures to serve as a versatile platform for developing next-generation materials for both solar cells and potentially for organic light-emitting diodes (OLEDs), where efficient hole transport is also a key requirement.

Functionality in Advanced Solvent Systems and Industrial Processes

N-Methylcaprolactam, a derivative of N-methylazepane, is recognized as a polar aprotic solvent. sigmaaldrich.comwikipedia.orgnih.gov Polar aprotic solvents are valuable in a wide range of chemical reactions because they possess a significant dipole moment and dielectric constant but lack acidic protons. wikipedia.org This characteristic allows them to dissolve a variety of substances, particularly salts, by effectively solvating cations while leaving anions relatively un-solvated and therefore more reactive. wikipedia.orgtaylorandfrancis.com

N-Methylcaprolactam shares properties with other well-known polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF). taylorandfrancis.com Its utility stems from its liquid state at room temperature, high boiling point, and ability to dissolve a wide array of compounds. sigmaaldrich.com These properties make it suitable for use as a reaction medium in organic synthesis and for various industrial applications.

Table 1: Physical and Chemical Properties of N-Methylcaprolactam

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Form | Liquid |

| Boiling Point | 106-108 °C / 6 mmHg |

| Density | 0.991 g/mL at 25 °C |

| Refractive Index | n20/D 1.484 |

| CAS Number | 2556-73-2 |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov

Amine-based solvents are the cornerstone of post-combustion CO₂ capture technologies, a critical strategy for mitigating greenhouse gas emissions. mdpi.commdpi.comresearchgate.net The process relies on the reversible reaction between the amine and CO₂, typically forming a carbamate (B1207046) intermediate that can be thermally regenerated to release pure CO₂ and regenerate the solvent. mdpi.comresearchgate.net The most commonly used amines include alkanolamines like monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA). mdpi.combellona.org

The study of various heterocyclic amines, such as picolylamines, has shown promise for developing solvents with high cyclic capacity and favorable absorption rates. ntnu.no This suggests that cyclic amine structures, including azepane derivatives, could be explored as either primary solvents or as additives in blended amine systems to optimize the performance of CO₂ capture technologies.

Table 2: Common Amines in CO₂ Capture Technology

| Amine | Abbreviation | Classification | Key Feature |

| Monoethanolamine | MEA | Primary Alkanolamine | Benchmark solvent, fast reaction rates. mdpi.combellona.org |

| Diethanolamine | DEA | Secondary Alkanolamine | Used in gas treating processes. mdpi.comresearchgate.net |

| Methyldiethanolamine | MDEA | Tertiary Alkanolamine | High loading capacity, lower regeneration energy. mdpi.combellona.org |

| Piperazine | PZ | Cyclic Secondary Amine | Often used as a rate promoter with MDEA. mdpi.com |

Investigation as Synthetic Cannabimimetic Isomers

Derivatives of N-methylazepane have been identified as structural isomers of known synthetic cannabinoids in forensic investigations of "research chemicals" and illicit herbal mixtures. researchgate.net Synthetic cannabinoids are a large and diverse class of psychoactive substances designed to mimic the effects of THC, the primary active compound in cannabis. The constant emergence of new, unregulated compounds presents significant analytical challenges for law enforcement and forensic laboratories. researchgate.net

In one case, a substance marketed as the potent cannabimimetic AM-1220 was analyzed and found to contain not only the expected compound but also its azepane isomer, (N-methylazepan-3-yl)-3-(1-naphthoyl)indole. researchgate.net High-resolution mass spectrometry confirmed that both compounds had the same elemental composition, proving they were isobars, and further analysis using techniques like GC-MS and NMR spectroscopy confirmed the structural identity of the azepane isomer. researchgate.net

Similarly, another investigation identified the azepane isomer of the synthetic cannabinoid AM-2233. researchgate.net The compound was identified as (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone. researchgate.net These findings demonstrate that the N-methylazepane scaffold is being incorporated into the clandestine synthesis of new psychoactive substances, often creating isomeric variants of existing controlled substances.

Table 3: Identified N-Methylazepane-Based Synthetic Cannabimimetic Isomers

| Identified Isomer | Parent Compound | Context of Identification |

| (N-methylazepan-3-yl)-3-(1-naphthoyl)indole | AM-1220 | Found in a research chemical powder and several herbal mixtures. researchgate.net |

| (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone | AM-2233 | Isolated and identified from illegal products. researchgate.net |

Future Research Directions and Emerging Trends in N Methylazepane Chemistry

Development of Green and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of cyclic amines, including N-methylazepane derivatives. Future research is geared towards developing pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of biocatalysts, such as enzymes, to perform selective chemical transformations under mild conditions. nih.govyoutube.com For instance, lipase-catalyzed acylations have been successfully employed for the synthesis of N-pyridinylmethyl amides, demonstrating the potential of enzymes in forming amide bonds with high yields. nih.gov This methodology could be adapted for the synthesis of various N-methylazepane amides, offering a greener alternative to traditional chemical methods that often require harsh reagents and protecting groups. nih.gov

Another key area of development is the use of more sustainable reagents and reaction conditions. Research into solvent-free reaction conditions, such as ball milling, has shown promise for the synthesis of N-methyl imines, reducing the reliance on volatile and often toxic organic solvents. researchgate.net The use of methanol (B129727) as a methylating agent, activated by a bio-inspired catalyst system, presents a more environmentally friendly alternative to traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide. nih.govnih.gov These greener methylation strategies could be directly applicable to the synthesis of N-methylazepanes.

The exploration of plant extracts and other biological materials for the synthesis of nanoparticles also provides a blueprint for the development of green synthetic methods. frontiersin.orgmdpi.comresearchgate.net The phytochemicals present in these extracts can act as both reducing and capping agents, offering a simple and eco-friendly route to nanomaterials. frontiersin.orgmdpi.comresearchgate.net While not directly applied to N-methylazepanes yet, this bio-inspired approach could pave the way for novel, sustainable syntheses of functionalized azepane rings.

| Green Synthesis Strategy | Potential Application in N-Methylazepane Chemistry | Key Advantages |

| Biocatalysis (e.g., Lipases) | Synthesis of N-methylazepane amides and other derivatives. | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Solvent-Free Reactions (e.g., Ball Milling) | Synthesis of N-methylazepane and its precursors. | Avoids use of toxic solvents, can lead to shorter reaction times. researchgate.net |

| Green Methylating Agents (e.g., Methanol with catalyst) | N-methylation of the azepane ring. | Less hazardous than traditional methylating agents. nih.govnih.gov |

| Use of Renewable Feedstocks | Synthesis of the azepane core from bio-derived starting materials. | Reduces reliance on fossil fuels, improves sustainability. youtube.com |

Exploration of Undiscovered Reactivities and Selectivities

While the fundamental reactivity of the N-methylazepane scaffold is understood, there remains significant potential for the discovery of novel chemical transformations and the development of highly selective reactions. Future research will likely focus on uncovering new reaction pathways that can lead to the synthesis of complex and functionally diverse azepane derivatives.

One area of interest is the exploration of unexpected rearrangement reactions. Studies on related nitrogen-containing heterocycles, such as the reaction of naphthalene-1,8-diamine with ninhydrin, have revealed the formation of novel rearranged products through spiro-N,N-ketal intermediates. mdpi.com Investigating the reactions of N-methylazepan-1-amine and related compounds under various conditions, particularly in the presence of acid catalysts, could lead to the discovery of similar unprecedented rearrangements and the synthesis of novel molecular architectures. mdpi.com